Cas no 1009000-54-7 (1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine)
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
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- MDL: MFCD06804120
- Inchi: 1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3
- InChI Key: AWGVOPVZUSQWFY-UHFFFAOYSA-N
- SMILES: C(C1=C(C)N(C)N=C1C)(N)CC
Computed Properties
- Exact Mass: 167.142248g/mol
- Monoisotopic Mass: 167.142248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.25g/mol
- XLogP3: 0.8
- Topological Polar Surface Area: 43.8Ų
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM435448-250mg |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95%+ | 250mg |
$344 | 2023-01-05 | |
| Chemenu | CM435448-500mg |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95%+ | 500mg |
$624 | 2023-01-05 | |
| Chemenu | CM435448-1g |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95%+ | 1g |
$802 | 2023-01-05 | |
| TRC | B535958-10mg |
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535958-50mg |
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B535958-100mg |
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-93392-0.05g |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95.0% | 0.05g |
$168.0 | 2025-02-19 | |
| Enamine | EN300-93392-0.1g |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95.0% | 0.1g |
$252.0 | 2025-02-19 | |
| Enamine | EN300-93392-0.25g |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95.0% | 0.25g |
$361.0 | 2025-02-19 | |
| Enamine | EN300-93392-0.5g |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
1009000-54-7 | 95.0% | 0.5g |
$569.0 | 2025-02-19 |
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine: A Comprehensive Overview
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine, also known by its CAS number 1009000-54-7, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, catalysis, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine consists of a pyrazole ring substituted with a trimethyl group at the 4-position and a propaneamine moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributes to the compound's stability and reactivity. The presence of the trimethyl group enhances the compound's lipophilicity, making it suitable for various biological applications. Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological systems.
Synthesis methods for 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine have evolved significantly over the past decade. Traditionally, the compound was synthesized via multi-step processes involving nucleophilic substitutions and cyclizations. However, modern approaches leverage more efficient methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved yield but also reduced reaction times, making the synthesis more scalable for industrial applications.
In terms of applications, 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amino has found utility in drug discovery programs targeting various therapeutic areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies, particularly in the context of neurodegenerative diseases. Additionally, the compound serves as a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
The toxicological profile of CAS 1009000547 has been a subject of recent research interest. Studies indicate that while the compound exhibits moderate toxicity at high concentrations, its acute toxicity is relatively low compared to other similar compounds. Regulatory bodies have deemed it safe for use under controlled conditions, provided appropriate safety measures are implemented during handling and storage.
Recent advancements in computational chemistry have enabled detailed modeling of 1-(Trimethyl-pyrazolyl)propaneamine's interactions with biological systems. Molecular docking studies have revealed potential binding motifs that could be exploited for drug design purposes. Furthermore, green chemistry initiatives have prompted researchers to explore environmentally friendly synthesis routes for this compound, aligning with global sustainability goals.
In conclusion, CAS 1009000547, or 1-(Trimethyl-pyrazolyl)propaneamine, stands out as a significant molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its synthesis and applications, ensure its continued relevance in both academic and industrial settings. As scientific understanding deepens, this compound is poised to play an even greater role in advancing innovative solutions across various fields.
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